7-chloro-2-(3-methylphenyl)-4H-3,1-benzoxazin-4-one
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Overview
Description
7-chloro-2-(3-methylphenyl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by a benzoxazine ring fused with a chlorinated phenyl group and a methyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-(3-methylphenyl)-4H-3,1-benzoxazin-4-one typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 3-methylphenylamine with 7-chloro-4H-3,1-benzoxazin-4-one under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-chloro-2-(3-methylphenyl)-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into its corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-chloro-2-(3-methylphenyl)-4H-3,1-benzoxazin-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and bacterial infections.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of 7-chloro-2-(3-methylphenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Dehydrotolvaptan: A compound with a similar benzoxazine structure but different substituents.
Tolvaptan: Another benzoxazine derivative used as a vasopressin antagonist.
Uniqueness
7-chloro-2-(3-methylphenyl)-4H-3,1-benzoxazin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H10ClNO2 |
---|---|
Molecular Weight |
271.70 g/mol |
IUPAC Name |
7-chloro-2-(3-methylphenyl)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C15H10ClNO2/c1-9-3-2-4-10(7-9)14-17-13-8-11(16)5-6-12(13)15(18)19-14/h2-8H,1H3 |
InChI Key |
XWVVKQUPUSOTAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C=CC(=C3)Cl)C(=O)O2 |
Origin of Product |
United States |
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